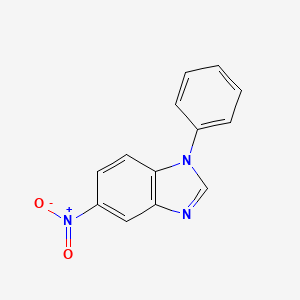

5-Nitro-1-phenylbenzimidazole

Descripción general

Descripción

5-Nitro-1-phenyl-1h-benzimidazole is a compound with the CAS Number: 15127-88-5. It has a molecular weight of 239.23 and its IUPAC name is 5-nitro-1-phenyl-1H-benzimidazole .

Synthesis Analysis

Benzimidazoles are synthesized through a two-step process. The first step involves the construction of a benzene ring containing 1–2 diamino groups. The second step is the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold influences the anticancer activity .Molecular Structure Analysis

The benzimidazole core is planar and the molecules are stabilized by π-π interactions and hydrogen bonds . The structure of benzimidazole is formed by the fusion of benzene and imidazole moiety .Chemical Reactions Analysis

Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one . Acid-catalyzed reaction mechanisms have been proposed based on the identification of intermediate arylamides .Physical And Chemical Properties Analysis

Benzimidazole and its derivatives have novel or enhanced physical and chemical properties compared to bulk material. These extraordinary properties have led to a multitude of innovative applications in various fields .Aplicaciones Científicas De Investigación

Pharmacological Activities

Benzimidazole derivatives, including 5-Nitro-1-phenylbenzimidazole, have significant importance as chemotherapeutic agents in diverse clinical conditions . They have been synthesized in large numbers over the last decades, and many of these compounds have shown excellent bioactivity against various ailments .

Antimicrobial Properties

Benzimidazole compounds have broad-spectrum pharmacological properties, ranging from common antibacterial effects to combating the world’s most virulent diseases . This makes 5-Nitro-1-phenylbenzimidazole a potential candidate for antimicrobial research.

Anticancer Applications

The benzimidazole nucleus is found in many compounds that have shown promising results in anticancer studies . Therefore, 5-Nitro-1-phenylbenzimidazole could potentially be used in cancer research.

Antiparasitic Properties

Benzimidazole derivatives have also been used as antiparasitic agents . Given this, 5-Nitro-1-phenylbenzimidazole could potentially be used in the development of new antiparasitic drugs.

Analgesic Applications

Some benzimidazole derivatives have been synthesized and screened for their analgesic properties . This suggests that 5-Nitro-1-phenylbenzimidazole could potentially be used in pain management research.

Cardiovascular Disease Research

Benzimidazole derivatives have been used in cardiovascular disease research . This suggests that 5-Nitro-1-phenylbenzimidazole could potentially be used in the development of new treatments for cardiovascular diseases.

Mecanismo De Acción

Target of Action

The primary target of 5-Nitro-1-phenylbenzimidazole is the F420-dependent enzyme system . This enzyme system plays a crucial role in the metabolism of various organisms, including Mycobacterium tuberculosis .

Mode of Action

5-Nitro-1-phenylbenzimidazole is activated in an F420-dependent manner . This activation results in the formation of 1,10-phenanthroline and 1,10-phenanthrolin-5-amine as major metabolites in bacteria . The compound also exhibits a unique ability to kill naturally resistant intracellular bacteria by inducing autophagy in macrophages .

Pharmacokinetics

The compound’s activation in an f420-dependent manner suggests it may undergo significant metabolic transformations .

Result of Action

The action of 5-Nitro-1-phenylbenzimidazole results in the formation of significant metabolites and the induction of autophagy in macrophages . These effects contribute to the compound’s ability to kill naturally resistant intracellular bacteria .

Action Environment

The efficacy and stability of 5-Nitro-1-phenylbenzimidazole may be influenced by various environmental factors. For instance, the presence of F420-dependent enzymes is crucial for the compound’s activation Additionally, the compound’s ability to induce autophagy suggests that the cellular environment may also play a role in its action

Safety and Hazards

Direcciones Futuras

Benzimidazole-based drug discovery and development is an active research area. An increasing number of benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality . In the future, the benzimidazole scaffolds might be fused with another heterocyclic ring system to explore several novel chemically stable and potent pharmacological agents against several rare or critical diseases .

Propiedades

IUPAC Name |

5-nitro-1-phenylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)11-6-7-13-12(8-11)14-9-15(13)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXIZJJZDLDWOFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00353386 | |

| Record name | 5-nitro-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-1-phenylbenzimidazole | |

CAS RN |

15127-88-5 | |

| Record name | 5-nitro-1-phenylbenzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00353386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

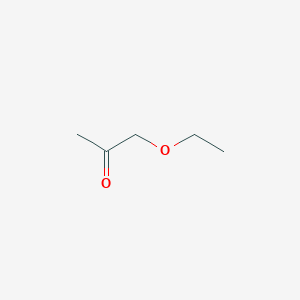

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrole, 2,2'-[(4-methylphenyl)methylene]bis-](/img/structure/B3047897.png)

![Pyridinium, 1-[12-[(2-methyl-1-oxo-2-propenyl)oxy]dodecyl]-, bromide](/img/structure/B3047914.png)